molecular formula C15H22O2 B13418541 Desmethylethenyl Methyloxirane (+)-alpha-Cyperone

Desmethylethenyl Methyloxirane (+)-alpha-Cyperone

Cat. No.: B13418541
M. Wt: 234.33 g/mol
InChI Key: NKNVAYDYQXERHQ-UGFHNGPFSA-N
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Description

Desmethylethenyl Methyloxirane (+)-alpha-Cyperone is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desmethylethenyl Methyloxirane (+)-alpha-Cyperone involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions. This approach allows for the efficient and cost-effective production of the compound in large quantities. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Desmethylethenyl Methyloxirane (+)-alpha-Cyperone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reaction conditions vary depending on the desired product, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions include various oxides, alcohols, hydrocarbons, and substituted derivatives. These products have diverse applications in different scientific fields .

Scientific Research Applications

Desmethylethenyl Methyloxirane (+)-alpha-Cyperone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals, polymers, and advanced materials .

Mechanism of Action

The mechanism of action of Desmethylethenyl Methyloxirane (+)-alpha-Cyperone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Desmethylethenyl Methyloxirane (+)-alpha-Cyperone include other oxirane derivatives and compounds with similar functional groups. Examples include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(4aS,7R)-1,4a-dimethyl-7-[(2R)-2-methyloxiran-2-yl]-3,4,5,6,7,8-hexahydronaphthalen-2-one

InChI

InChI=1S/C15H22O2/c1-10-12-8-11(15(3)9-17-15)4-6-14(12,2)7-5-13(10)16/h11H,4-9H2,1-3H3/t11-,14+,15+/m1/s1

InChI Key

NKNVAYDYQXERHQ-UGFHNGPFSA-N

Isomeric SMILES

CC1=C2C[C@@H](CC[C@]2(CCC1=O)C)[C@@]3(CO3)C

Canonical SMILES

CC1=C2CC(CCC2(CCC1=O)C)C3(CO3)C

Origin of Product

United States

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